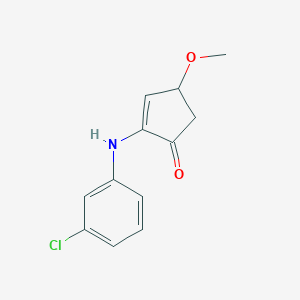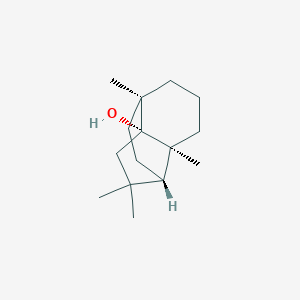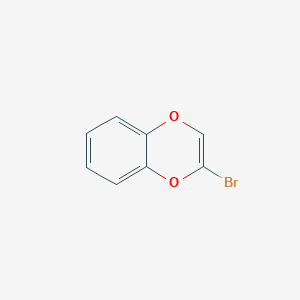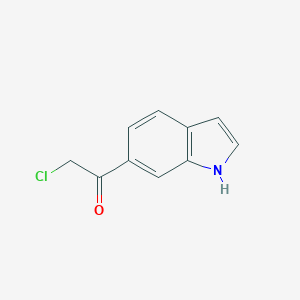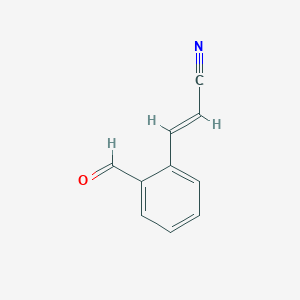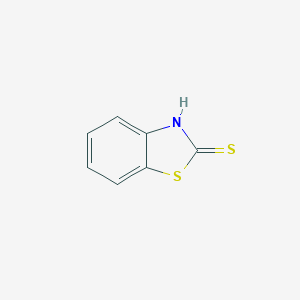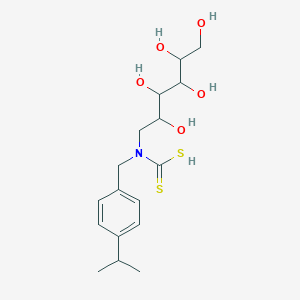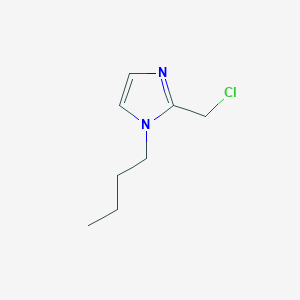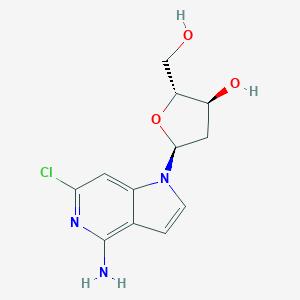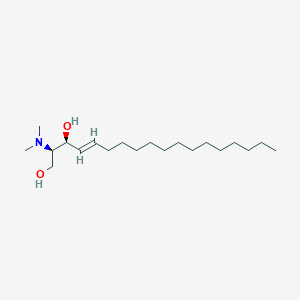![molecular formula C6H14N2O3 B037750 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid CAS No. 112013-50-0](/img/structure/B37750.png)
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid, also known as Tris or THP, is a common buffer used in biochemistry and molecular biology experiments. It is a zwitterionic molecule with a pKa value of 8.1, making it an effective buffer in the physiological pH range. Tris is widely used due to its low cost, high solubility, and compatibility with many biological systems.
Wissenschaftliche Forschungsanwendungen
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is commonly used as a buffer in biochemistry and molecular biology experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of acids or bases. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is also used in gel electrophoresis, protein purification, and enzyme assays. In addition, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is used as a component in various biological buffers, such as TAE, TBE, and TE buffer.
Wirkmechanismus
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid acts as a buffer by accepting or donating protons to maintain a stable pH. At pH 7.4, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is predominantly in its zwitterionic form, which allows it to effectively buffer in the physiological pH range. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a high solubility in water, which makes it an effective buffer in aqueous solutions.
Biochemische Und Physiologische Effekte
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzymatic reactions or protein structure. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to interfere with some biological assays, such as the Bradford assay, due to its absorbance at 595 nm.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has several advantages as a buffer in lab experiments. It is low cost, readily available, and compatible with many biological systems. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a pKa value that is close to physiological pH, making it an effective buffer in the physiological pH range. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has some limitations. It has a limited buffering capacity and can only buffer within one pH unit of its pKa value. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a tendency to form complexes with some metal ions, which can interfere with some biological assays.
Zukünftige Richtungen
There are several future directions for the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in scientific research. One potential direction is the development of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid-based buffers with improved buffering capacity and compatibility with biological systems. Another direction is the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new diagnostic assays and drug delivery systems. Additionally, the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new biomaterials and tissue engineering applications is an area of active research.
Synthesemethoden
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid can be synthesized by reacting 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. 1,3-diaminopropane is then reacted with acrylonitrile to form 3-(acrylamido)propylamine. Finally, 3-(acrylamido)propylamine is hydrolyzed with hydrochloric acid to form 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid. The synthesis method of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
CAS-Nummer |
112013-50-0 |
|---|---|
Produktname |
3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid |
Molekularformel |
C6H14N2O3 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
3-[(3-amino-2-hydroxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-3-5(9)4-8-2-1-6(10)11/h5,8-9H,1-4,7H2,(H,10,11) |
InChI-Schlüssel |
PMCGGZVFVAZRFA-UHFFFAOYSA-N |
SMILES |
C(CNCC(CN)O)C(=O)O |
Kanonische SMILES |
C(CNCC(CN)O)C(=O)O |
Synonyme |
-bta--Alanine, N-(3-amino-2-hydroxypropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
